Ardisiacrispin A

Description

utero-contracting oleanane triterpene saponin from Ardisia crispa

Properties

IUPAC Name |

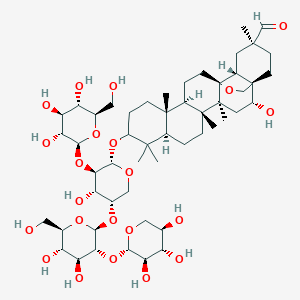

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTOWLUQSHIIDP-VKKSEJOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Ardisiacrispin A

An In-depth Technical Guide to Ardisiacrispin A for Researchers and Drug Development Professionals.

Introduction

This compound is a triterpenoid saponin that has been isolated from various plant species, including Labisia pumila and Ardisia crenata.[1][2] It has garnered significant interest within the scientific community due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex triterpenoid saponin. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][4][5]

Systematic Name: 3β-O-[α-L-xylopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→4)-[O-β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl]-16α-hydroxy-13β,28-epoxyolean-30-al[1][4]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₄O₂₂ | [6] |

| Molecular Weight | 1061.22 g/mol | [7] |

| Appearance | White amorphous powder | [4] |

| Solubility | Almost insoluble in water (0.029 g/L at 25 °C) | [7] |

| Computed XLogP3-AA | -1.1 | [7] |

| Hydrogen Bond Donors | 12 | [7] |

| Hydrogen Bond Acceptors | 22 | [7] |

| Rotatable Bond Count | 11 | [7] |

Spectral Data

The structural elucidation of this compound was heavily reliant on spectroscopic data.

| Spectroscopic Method | Observed Features | Source |

| Infrared (IR) | Absorbance bands for hydroxyl (3415, 3455, 3570 cm⁻¹) and formyl (1710 cm⁻¹) groups. | [4] |

| Mass Spectrometry (FAB/MS) | Negative mode: m/z 1059 [M − H]⁻ | [4] |

| High-Resolution MS (FAB/MS) | Negative mode: m/z 1059.5375 [M − H]⁻ (Calculated for C₅₂H₈₃O₂₂, 1059.5376) | [4] |

| ¹³C-NMR | 52 carbon signals: 30 for the aglycone and 22 for four hexose units. Glycosidation-induced shifts observed at C-3, C-glc″-2, C-ara-2, and C-ara-4. | [4] |

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines.

| Cell Line | Assay Type | IC₅₀ Value | Source |

| A549 (Human Lung Carcinoma) | Cell Viability Assay | 11.94 ± 1.14 µg/mL | [1][8][9] |

| Various (as this compound+B) | Sulphorhodamine B Assay | 0.9 - 6.5 µg/mL | [2][10] |

Experimental Protocols

Detailed methodologies for the isolation and biological evaluation of this compound are crucial for reproducible research.

Isolation from Labisia pumila

This compound was isolated from the leaves of Labisia pumila through a multi-step, activity-guided fractionation process.[1]

Protocol:

-

Extraction: Dried and chopped leaves of L. pumila (180 g) were extracted with 70% aqueous ethanol (3 L, three times) for 24 hours at room temperature. The resulting extract was filtered and concentrated in vacuo to yield 11 g of crude extract.[1]

-

Solvent Partitioning: The crude extract was reconstituted in 200 mL of water and sequentially partitioned with n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate, and n-butanol.[4]

-

Column Chromatography (Silica Gel): The dichloromethane fraction (LPD), which showed the highest activity, was subjected to silica gel column chromatography.[4]

-

Column Chromatography (ODS): A resulting active fraction (LPD-13) was further fractionated using octadecylsilane (ODS) column chromatography with an acetone-water gradient.[1]

-

Purification (TLC): this compound was finally purified from the active sub-fraction (LPD-13-3) using preparative Thin-Layer Chromatography (TLC) on both silica and ODS plates.[1]

Cytotoxicity Assay against A549 Cells

The cytotoxic effect of this compound on the A549 human lung cancer cell line was determined to calculate its IC₅₀ value.[1]

Protocol:

-

Cell Culture: A549 cells were cultured in appropriate media and conditions.

-

Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) was also included.

-

Cell Viability Measurement: Cell viability was assessed using a standard method, such as the MTT or SRB (sulphorhodamine B) assay.[2][10] For the SRB assay, cells are fixed, stained with SRB dye, and the incorporated dye is solubilized.

-

Data Analysis: The absorbance was read using a microplate reader. The percentage of cell viability was calculated relative to the control group, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) was determined from the dose-response curve.

Mechanism of Action

The anticancer activity of this compound is attributed to its ability to induce programmed cell death (apoptosis) and modulate key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

Studies have shown that this compound and its related compounds induce apoptosis in cancer cells.[1][2][10] This is characterized by morphological and biochemical changes, including mitochondrial membrane depolarization, enhanced membrane permeability, and nuclear condensation.[2][10]

Modulation of Signaling Pathways

This compound has been found to suppress the proliferation and metastasis of lung cancer cells by modulating oncogenic signaling pathways. Specifically, it has been linked to the inhibition of pathways related to the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[4] A mixture containing this compound has also been shown to exert its effects through the disassembly of microtubules, a mechanism common to several potent anticancer agents.[2][10]

Conclusion

This compound is a promising natural product with potent cytotoxic effects against cancer cells. Its complex chemical structure provides a unique scaffold for potential derivatization and optimization in drug discovery programs. The detailed experimental protocols for its isolation and biological evaluation, along with insights into its mechanism of action involving the modulation of critical oncogenic pathways and induction of apoptosis, provide a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the current knowledge on this compound, highlighting its potential as a lead compound in the development of novel anticancer therapeutics.

References

- 1. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. This compound | C52H84O22 | CID 10328746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Ardisiacrispin A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisiacrispin A is a triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic applications, notably its cytotoxic effects on various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation, intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound was first identified in Ardisia crispa and has since been isolated from several other plant species.[3][4] The primary documented sources belong to the Primulaceae and Myrsinaceae families.

Known plant sources for this compound include:

-

Ardisia crispa : A species of flowering plant in the family Primulaceae, it is considered the original documented source of this compound.[3][4][5]

-

Ardisia crenata : Both the red- and white-berried varieties of this species have been shown to contain this compound, with the roots being a particularly rich source.[2][6] A mixture of Ardisiacrispins A and B has been derived from this plant.[7]

-

Labisia pumila : This plant has been identified as a source of this compound, with the compound being successfully isolated from its leaves.[1][3][8]

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the reported quantitative data for this compound in Ardisia crenata.

| Plant Species | Variety | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Ardisia crenata | Red-berried | Roots | 22.17 ± 4.75 | [2] |

| Fruits | 2.64 ± 0.74 | [2] | ||

| White-berried | Roots | 25.72 ± 1.46 | [2] | |

| Fruits | 3.43 ± 0.70 | [2] |

Experimental Protocols for Isolation

The isolation of this compound typically involves solvent extraction followed by a series of chromatographic separations. The following protocol is a detailed methodology adapted from the successful isolation of this compound from Labisia pumila leaves.[3]

Plant Material Preparation and Extraction

-

Preparation : Dried leaves of Labisia pumila (180 g) are chopped into small pieces.

-

Extraction : The plant material is extracted with 70% aqueous ethanol (3 L x 3) for 24 hours at room temperature. The resulting extract is filtered.

-

Concentration : The filtrate is concentrated in vacuo to yield the crude ethanol extract (11 g).

-

Solvent Partitioning : The ethanol extract is reconstituted in 200 mL of water.

Chromatographic Separation

-

Initial Fractionation : The aqueous suspension is subjected to further separation to yield various fractions.

-

Column Chromatography (ODS) : A specific fraction (LPD-13, 82.0 mg) is subjected to Octadecylsilane (ODS) column chromatography (Ø 1 x 5 cm). The elution is performed with a gradient of acetone and water (from 1:3 to 3:1), with 150 mL of each solvent mixture, yielding 6 sub-fractions (LPD-13-1 to LPD-13-6).

-

Thin-Layer Chromatography (TLC) : this compound is isolated from sub-fraction LPD-13-3 (40.0 mg) using preparative TLC.

-

Silica Gel TLC : Elution with a solvent system of Chloroform:Methanol:Water (5:3:1).

-

ODS TLC : Elution with a solvent system of Acetone:Water (1:1).

-

Structural Characterization

The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from a plant source.

Caption: Workflow for the isolation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Quantitative Study of this compound in Extracts from Ardisia crenata Sims Varieties and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and B, two utero-contracting saponins from Ardisia crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ardisia crispa - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ardisiacrispin A in Ardisia crenata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisiacrispin A, a prominent triterpenoid saponin isolated from the roots of Ardisia crenata, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its primary metabolic precursors to the final glycosylated molecule. While the complete enzymatic cascade in Ardisia crenata has yet to be fully elucidated, this document synthesizes the current knowledge of triterpenoid saponin biosynthesis to propose a detailed probable pathway. This guide includes quantitative data on this compound content, generalized experimental protocols for pathway elucidation, and detailed diagrams of the proposed biosynthetic route and experimental workflows.

Introduction

Ardisia crenata, a member of the Primulaceae family, is a rich source of bioactive triterpenoid saponins, with this compound being one of the most significant.[1] this compound is characterized by a pentacyclic triterpenoid aglycone, derived from oleanolic acid, attached to a complex oligosaccharide chain.[2] The biosynthesis of such complex natural products involves a multi-step enzymatic pathway, beginning with the universal precursors of isoprenoids and culminating in a series of specific cyclization, oxidation, and glycosylation reactions. This guide will delineate this putative pathway, providing a foundational resource for researchers aiming to investigate and manipulate the production of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Backbone: Synthesis of the C30 precursor, 2,3-oxidosqualene, via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, followed by cyclization.

-

Oxidation of the Aglycone: Multi-step oxidation of the initial triterpenoid scaffold to form the oleanolic acid-derived aglycone.

-

Glycosylation: Sequential attachment of sugar moieties to the aglycone by specific glycosyltransferases.

While transcriptome analyses of Ardisia species have identified numerous candidate genes encoding for oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs), functional characterization of the specific enzymes involved in this compound biosynthesis in Ardisia crenata is still an active area of research.[3]

Stage 1: Formation of the β-Amyrin Backbone

The biosynthesis of the triterpenoid core of this compound begins with the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase, β-amyrin synthase (bAS).

References

- 1. Developmental stage-specific triterpenoid saponin accumulations in Ardisia crenata rhizosphere and its influence on rhizosphere microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid saponins from Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative transcriptomic analysis of genes in the triterpene saponin biosynthesis pathway in leaves and roots of Ardisia kteniophylla A. DC., a plant used in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ardisiacrispin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisiacrispin A, a triterpenoid saponin, has garnered significant attention within the scientific community for its potent cytotoxic activities against a range of cancer cell lines. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, including the signaling pathways it modulates. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a white amorphous powder.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value | Source |

| CAS Number | 23643-61-0 | [2] |

| Synonyms | Saxifragifolin B, Deglucocyclamin I | [2] |

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₄O₂₂ | [2] |

| Molecular Weight | 1061.22 g/mol | [2] |

| Melting Point | 229–230 °C | [1] |

| Appearance | White amorphous powder | [1] |

| Purity | 95%~99% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4][5] |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [2] |

Spectral Data

The structure of this compound has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][6][7][8]

| Spectroscopic Data | Key Findings | Source |

| Negative FAB/MS | m/z 1059 [M-H]⁻ | [1] |

| Negative HR-FAB/MS | m/z 1059.5375 [M−H]⁻ (calculated for C₅₂H₈₃O₂₂, 1059.5376) | [1] |

| IR (KBr, νₘₐₓ, cm⁻¹) | 3415, 3455, 3570 (OH), 1710 (CHO) | [1] |

| ¹H-NMR (600 MHz, DMSO-d₆, δH, J in Hz) | 9.61 (1H, s, H-30), 5.36 (1H, d, J = 7.2 Hz, H-glc′-1), 4.97 (1H, d, J = 7.8 Hz, H-glc″-1), 4.96 (1H, d, J = 7.2 Hz, H-xyl-1), 4.76 (1H, d, J = 5.2 Hz, H-ara-1), and other characteristic peaks. | [1] |

Experimental Protocols

Isolation of this compound from Labisia pumila

This compound can be isolated from the leaves of Labisia pumila through activity-guided fractionation.[1][6] The general workflow is as follows:

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: Dried and chopped leaves of L. pumila (180 g) are extracted with 70% aqueous ethanol (3 L, three times) for 24 hours at room temperature. The extract is then filtered and concentrated under vacuum. The resulting residue is reconstituted in 200 mL of water.[1]

-

Fractionation: The aqueous suspension is subjected to Diaion HP-20 column chromatography, eluting with a gradient of H₂O to 100% MeOH to yield five fractions (LPD-1 to LPD-5). Fraction LPD-4, eluted with 80% MeOH, is further fractionated by ODS column chromatography using a gradient of acetone and water to yield 15 sub-fractions.[1]

-

Purification: Fraction LPD-13 is further purified by ODS column chromatography. This compound is finally isolated from sub-fraction LPD-13-3 using preparative Thin-Layer Chromatography (TLC) on both silica gel and ODS plates.[1]

Cytotoxicity Assay

The cytotoxic effects of this compound are commonly evaluated using cell viability assays, such as the MTT or SRB assay, on various cancer cell lines.

Caption: General workflow for a cytotoxicity assay.

Detailed Steps:

-

Cell Culture: Cancer cells (e.g., A549 human lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a predetermined time (e.g., 48 hours).[1]

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay. This involves fixing the cells, staining them with SRB dye, washing away the unbound dye, and then solubilizing the bound dye.[9]

-

Data Analysis: The absorbance is measured, and the concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[3][10]

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Source |

| A549 | Lung Cancer | 11.94 ± 1.14 µg/mL | [1][11] |

| Bel-7402 | Hepatoma | Most sensitive in a panel (IC₅₀ range 0.9-6.5 µg/mL for A+B mixture) | [3][9] |

| HepG2 | Liver Cancer | 1.56 µM | [3] |

| WM793 | Melanoma | High potency | [11] |

| Caco2 | Colon Cancer | High potency | [11] |

The mechanism of action of this compound involves the induction of apoptosis and the modulation of oncogenic signaling pathways.[1][9][10] In A549 lung cancer cells, it has been shown to decrease the expression of oncogenes.[1] A mixture of this compound and B has been reported to induce apoptosis in Bel-7402 cells and disassemble microtubules.[9]

Proposed Signaling Pathway for Apoptosis Induction

While the precise signaling cascade is still under investigation, a plausible pathway for this compound-induced apoptosis is presented below. This pathway is a generalized representation based on common apoptotic mechanisms and the reported effects of related compounds.

Caption: Proposed apoptotic signaling pathway of this compound.

This proposed pathway suggests that this compound may inhibit critical survival signals in cancer cells and disrupt the cytoskeleton, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.

Conclusion

This compound is a promising natural product with well-documented cytotoxic effects against various cancer cell lines. Its physical and chemical properties are well-characterized, and established protocols for its isolation and biological evaluation are available. Further research into its precise molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound.

References

- 1. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 23643-61-0 | this compound [phytopurify.com]

- 3. This compound | CAS:23643-61-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. 域名已过期 - DNSPod-免费智能DNS解析服务商-电信_网通_教育网,智能DNS [chemrct.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Ardisiacrispin A: A Comprehensive Technical Guide on its Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisiacrispin A, a triterpenoid saponin, has emerged as a molecule of significant interest in phytochemical and pharmacological research. First identified in 1987, its discovery has led to a growing body of research into its potent cytotoxic and other biological activities. This document provides an in-depth technical overview of the discovery, historical background, and key experimental findings related to this compound. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of the signaling pathways it modulates, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Discovery and Historical Background

This compound was first isolated and identified in 1987 by a team of researchers from the roots of Ardisia crispa, a plant traditionally used in Southeast Asian medicine.[1] The initial study focused on the uterotonic activity of saponins from this plant, leading to the characterization of this compound and its congener, Ardisiacrispin B. This seminal work laid the foundation for future investigations into the pharmacological potential of these compounds.

Subsequent research has expanded the known natural sources of this compound to include other species of the Primulaceae family, such as Ardisia crenata and, more recently, Labisia pumila.[2][3] Over the years, the focus of research has shifted from its uterotonic effects to its significant cytotoxic activity against a wide range of cancer cell lines, positioning it as a promising candidate for anticancer drug development.

Physicochemical Properties and Structure

The chemical structure of this compound was elucidated as 3β-O-[α-L-xylopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→4)-[O-β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl]-16α-hydroxy-13β,28-epoxyolean-30-al.[2] Its molecular formula is C53H84O23. The structure consists of a pentacyclic triterpenoid aglycone, a common feature among saponins, with a complex oligosaccharide chain attached at the C-3 position. The presence of the aldehyde group at C-30 is a notable feature of its structure.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the disruption of the microtubule network.

Cytotoxicity

Quantitative analysis of the cytotoxic effects of this compound has been determined through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Lung Cancer | 11.94 ± 1.14 | [2] |

| Bel-7402 | Hepatoma | Most sensitive in a panel | [4] |

| NCI-H460 | Lung Cancer | Data available | [2] |

| SF-268 | CNS Cancer | Data available | [2] |

| MCF-7 | Breast Cancer | Data available | [2] |

| WM793 | Melanoma | Data available | [2] |

| HTB140 | Melanoma | Data available | [2] |

| A375 | Melanoma | Data available | [2] |

| Du145 | Prostate Cancer | Data available | [2] |

| PC3 | Prostate Cancer | Data available | [2] |

| Caco2 | Colon Cancer | Data available | [2] |

| HT29 | Colon Cancer | Data available | [2] |

| HepG2 | Liver Cancer | Data available | [2] |

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for its anticancer activity. Studies have indicated that this compound triggers the intrinsic apoptosis pathway, characterized by changes in the mitochondrial membrane potential and the activation of caspases. The process involves the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[5][6][7][8][9]

Microtubule Disassembly

Another significant mechanism of action of this compound is its ability to interfere with the cellular microtubule network. It has been observed to cause disassembly of microtubules, which are crucial for maintaining cell structure, intracellular transport, and cell division.[10] This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately apoptosis.

Modulation of Signaling Pathways

Research suggests that this compound's biological effects are mediated through the modulation of key cellular signaling pathways. Notably, it has been implicated in the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, which are often dysregulated in cancer.[2] The inhibition of these pathways can suppress cancer cell proliferation and survival.

Experimental Protocols

Isolation of this compound from Labisia pumila

The following protocol describes a typical procedure for the isolation of this compound from plant material.[2]

-

Extraction: Dried and powdered leaves of Labisia pumila are extracted with 70% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. The dichloromethane fraction, which typically contains this compound, is collected.

-

Column Chromatography: The dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using octadecylsilyl (ODS) column chromatography with a gradient of acetone and water.

-

Final Purification: The final purification is achieved by preparative thin-layer chromatography (TLC) on silica gel and ODS plates to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Cell Treatment: Cells are treated with this compound for a designated time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Microtubule Disassembly Assay (Immunofluorescence)

This microscopy-based technique is used to visualize the effects of a compound on the cellular microtubule network.[10][13]

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol) and then permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

-

Microscopy: The microtubule network is visualized using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Caption: Signaling pathways modulated by this compound.

References

- 1. The complete chloroplast genome sequence of Ardisia crispa Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 10. embopress.org [embopress.org]

- 11. biologi.ub.ac.id [biologi.ub.ac.id]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Bioactivity of Triterpenoid Saponins from Labisia pumila: A Technical Guide for Researchers

An in-depth exploration of the pharmacological activities, experimental methodologies, and underlying signaling pathways of triterpenoid saponins derived from the traditional medicinal herb, Labisia pumila.

Introduction

Labisia pumila (Myrsinaceae), a popular traditional herb in Southeast Asia, has a long history of use in women's health. Modern scientific investigations have begun to unravel the pharmacological basis for its traditional applications, with a significant focus on its rich content of triterpenoid saponins. These complex glycosidic compounds have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and chemosensitizing effects. This technical guide provides a comprehensive overview of the current state of research into the biological activities of triterpenoid saponins from Labisia pumila, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Bioactivity Data

The triterpenoid saponins isolated from Labisia pumila have been evaluated for several biological activities. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their potency.

| Saponin | Biological Activity | Cell Line/Assay System | IC50 Value | Reference |

| Ardisiacrispin A | Anticancer | A549 (Human Lung Carcinoma) | 11.94 ± 1.14 µg/mL | [1] |

| Primulanin | P-glycoprotein (P-gp) Inhibition | hMDR1-MDCKII cells (Digoxin Transport Assay) | 6.4 ± 2.3 µM | |

| Ardisimamilloside H | P-glycoprotein (P-gp) Inhibition | hMDR1-MDCKII cells (Digoxin Transport Assay) | 4.2 ± 1.1 µM |

Table 1: Summary of anticancer and P-glycoprotein inhibitory activities of triterpenoid saponins from Labisia pumila.

Key Biological Activities and Underlying Mechanisms

Anticancer Activity

Triterpenoid saponins from Labisia pumila have emerged as potential anticancer agents. Notably, This compound has demonstrated significant cytotoxic effects against human lung carcinoma cells (A549) with an IC50 value of 11.94 ± 1.14 µg/mL.[1] The mechanism underlying this activity involves the induction of apoptosis.[1][2]

Signaling Pathway: Research suggests that the anticancer effect of this compound is mediated, at least in part, through the modulation of the MAPK/ERK signaling pathway . A study on A549 cells showed that treatment with this compound led to a decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK.[1] The ERK pathway is a critical regulator of cell proliferation, survival, and differentiation, and its inhibition can lead to the induction of apoptosis.

P-glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Saponins from Labisia pumila have shown potential as P-gp inhibitors, which could be used in combination with conventional anticancer drugs to enhance their efficacy. Specifically, primulanin and ardisimamilloside H have been identified as potent inhibitors of P-gp, with IC50 values of 6.4 ± 2.3 µM and 4.2 ± 1.1 µM, respectively, in a digoxin transport assay.

Mechanism of Action: P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic effect. The saponins from Labisia pumila are thought to competitively or non-competitively bind to P-gp, inhibiting its transport function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents.

Pregnane X Receptor (PXR) Modulation

The pregnane X receptor (PXR) is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including P-gp. Studies have indicated that saponins from Labisia pumila can inhibit the activation of PXR. By inhibiting PXR, these saponins can potentially downregulate the expression of P-gp and other proteins involved in drug resistance, further contributing to their chemosensitizing effects.

Signaling Pathway: PXR, upon activation by a ligand, translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on DNA to regulate gene transcription. The inhibitory action of Labisia pumila saponins on PXR activation suggests an interference with this signaling cascade, although the precise point of interaction is yet to be fully elucidated.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer. The anti-inflammatory properties of Labisia pumila extracts, which are rich in saponins, are thought to be mediated through the inhibition of the NF-κB signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By suppressing NF-κB activation, the saponins from Labisia pumila can potentially mitigate inflammatory responses.

Detailed Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Triterpenoid saponin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the triterpenoid saponin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the saponin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay: Digoxin Transport

This assay measures the ability of a compound to inhibit the transport of a known P-gp substrate, such as ³H-digoxin, across a monolayer of cells overexpressing P-gp.

Materials:

-

hMDR1-MDCKII or Caco-2 cells

-

Transwell inserts (e.g., 24-well)

-

Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

³H-digoxin

-

Triterpenoid saponin solutions

-

Positive control inhibitor (e.g., verapamil or cyclosporin A)

-

Liquid scintillation counter

Protocol:

-

Seed the cells on the Transwell inserts and culture until a confluent monolayer is formed, typically for 21 days for Caco-2 cells.

-

Wash the cell monolayers with transport buffer.

-

To assess basolateral to apical (B-A) transport, add the saponin and ³H-digoxin to the basolateral chamber and fresh transport buffer to the apical chamber.

-

To assess apical to basolateral (A-B) transport, add the saponin and ³H-digoxin to the apical chamber and fresh transport buffer to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

-

Quantify the amount of ³H-digoxin in the samples using a liquid scintillation counter.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of the saponin indicates P-gp inhibition.

Pregnane X Receptor (PXR) Activation Assay: Luciferase Reporter Gene Assay

This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter to measure the activation of PXR.

Materials:

-

HepG2 or other suitable cells

-

PXR expression vector

-

PXR-responsive luciferase reporter vector (e.g., containing the CYP3A4 promoter)

-

Transfection reagent

-

Triterpenoid saponin solutions

-

PXR agonist (e.g., rifampicin) as a positive control

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect the cells with the PXR expression vector and the PXR-responsive luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the triterpenoid saponins or the positive control.

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

A decrease in luciferase activity in the presence of the saponin and a known agonist indicates PXR inhibition.

Conclusion

The triterpenoid saponins from Labisia pumila represent a promising class of bioactive compounds with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer, P-gp inhibitory, and PXR modulatory activities, coupled with an emerging understanding of their mechanisms of action involving key signaling pathways such as MAPK/ERK and NF-κB, provide a strong foundation for further research. The detailed experimental protocols provided in this guide are intended to facilitate the continued investigation of these fascinating natural products and accelerate their translation into clinical applications. Further studies are warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of these potent saponins.

References

- 1. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Ardisiacrispin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of Ardisiacrispin A, a triterpenoid saponin. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the compound's proposed mechanisms of action.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that some studies have utilized a mixture of this compound and B.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Assay | Reference |

| A549 | Lung Carcinoma | 11.94 ± 1.14 | MTT | [1] |

| Bel-7402 | Hepatoma | 0.9 - 6.5 (most sensitive) | SRB | [2] |

| Various Human Cancers | (Not specified) | 0.9 - 6.5 | SRB | [2][3] |

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines, such as A549 (lung carcinoma) and Bel-7402 (hepatoma), are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere[1].

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment[1].

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours at 37°C[1][4].

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals[1].

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 540 nm or 570 nm[1][4]. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with this compound.

-

Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C[5][6].

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature[5][6].

-

Washing: Excess dye is removed by washing with 1% acetic acid[5][6].

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution[5][6].

-

Absorbance Reading: The absorbance is measured at a wavelength of 510 nm[5][7]. The results are proportional to the total protein mass and, therefore, the number of cells.

Visualization of Methodologies and Mechanisms

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathways affected by this compound.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed signaling pathways affected by this compound.

Mechanisms of Action

This compound is believed to exert its cytotoxic effects through multiple mechanisms:

-

Modulation of the ERK Signaling Pathway: Studies have shown that this compound can lead to a decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK in A549 cells[1]. The Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival, and its inhibition can lead to reduced cancer cell growth and metastasis[1].

-

Induction of Apoptosis: this compound has been observed to induce apoptosis in cancer cells. This is characterized by changes such as mitochondrial membrane depolarization and the activation of caspase-8[1][2].

-

Microtubule Disassembly: A mixture of this compound and B has been shown to cause the disassembly of the microtubule network in Bel-7402 human hepatoma cells[2][8]. Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and subsequent apoptosis.

References

- 1. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 8. tandfonline.com [tandfonline.com]

Ardisiacrispin A: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisiacrispin A, a triterpenoid saponin, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a focus on its effects on signaling pathways, apoptosis induction, and cell cycle regulation. This document synthesizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the molecular pathways and experimental workflows to support further research and drug development efforts. While some mechanistic studies have been conducted on a mixture of this compound and B, this guide will focus on the data available for this compound alone, with appropriate distinctions made where data from the mixture is presented.

Cytotoxicity of this compound

This compound has shown potent cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies.

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| A549 | Human Lung Cancer | 11.94 ± 1.14 | [1][2][3][4] |

Note: The majority of detailed mechanistic studies have been performed on a mixture of this compound and B. The following table summarizes the IC50 values for this mixture.

| Cell Line | Cancer Type | IC50 of Ardisiacrispin (A+B) (µg/mL) | Citation |

| Bel-7402 | Human Hepatoma | 0.9 - 6.5 (most sensitive) | [5] |

| Various Human Cancer Cell Lines | - | 0.9 - 6.5 | [5] |

Mechanism of Action: Signaling Pathways

Current research indicates that this compound exerts its anticancer effects by modulating key oncogenic signaling pathways, primarily in human lung cancer cells (A549). The proposed mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, which in turn leads to the downregulation of the Extracellular signal-regulated kinase (ERK) pathway.[1] A decreased ratio of phosphorylated ERK (p-ERK) to total ERK has been observed in cells treated with this compound, indicating an inhibition of this critical cell survival and proliferation pathway.[1]

The diagram below illustrates the proposed signaling pathway affected by this compound.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis, or programmed cell death, in A549 lung cancer cells.[1][2][4] This is a key mechanism for its anticancer activity. Furthermore, treatment with this compound affects the cell cycle progression in A549 cells, leading to a decrease in the proportion of cells in the G0/G1, G2/M, and S phases, and an increase in the sub-G1 phase, which is indicative of apoptotic cells.[1]

Studies on the mixture of this compound and B in Bel-7402 human hepatoma cells provide further insight into the apoptotic process. This mixture was observed to induce dose-dependent apoptosis, characterized by:[5]

-

Mitochondrial Membrane Depolarization: A key event in the intrinsic pathway of apoptosis.

-

Membrane Permeability Enhancement: Leading to the release of pro-apoptotic factors.

-

Nuclear Condensation: A hallmark of apoptotic cell death.

While these specific effects have not been exclusively attributed to this compound, they suggest a potential mechanism involving the mitochondrial pathway of apoptosis.

Microtubule Disassembly

A notable mechanism of action observed for the mixture of this compound and B is the disassembly of microtubules in Bel-7402 cells.[5] Microtubules are crucial for maintaining cell structure, intracellular transport, and cell division. Their disruption can lead to cell cycle arrest and apoptosis. The fluorescence intensity of microtubules was found to decrease in a dose-dependent manner upon treatment with the Ardisiacrispin (A+B) mixture.[5] It is important to note that further research is needed to confirm if this compound alone is responsible for this effect.

The following diagram illustrates the potential dual mechanism of action, including microtubule disassembly, based on the available data.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

General Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

-

-

-

Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

General Protocol:

-

Seed and treat cells as in the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm).

-

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to differentiate between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is lost.

-

General Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

-

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

General Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Application in this compound Research: Western blotting has been used to measure the levels of total and phosphorylated ERK to determine the effect of this compound on the ERK signaling pathway.

-

General Protocol:

-

Lyse this compound-treated and control cells to extract proteins.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the anticancer mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anticancer activity. Its mechanism of action appears to be multifaceted, involving the inhibition of key oncogenic signaling pathways like EGFR/FGER and ERK, leading to the induction of apoptosis and cell cycle arrest. While the disruption of microtubules has been observed with a mixture of this compound and B, further investigation is required to confirm this as a direct effect of this compound.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the EGFR/FGER signaling cascade.

-

Investigating the effect of this compound on specific apoptosis-related proteins, such as caspases and members of the Bcl-2 family.

-

Confirming the role of this compound in microtubule disassembly.

-

Expanding the evaluation of this compound's efficacy across a broader range of cancer cell lines.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound in preclinical cancer models.

A deeper understanding of the intricate mechanisms underlying the anticancer effects of this compound will be instrumental in its development as a potential therapeutic agent.

References

- 1. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Ardisiacrispin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisiacrispin A, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from plants of the Ardisia genus, this natural compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways and workflows.

Data Presentation

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Human Lung Carcinoma | 11.94 ± 1.14 | [1] |

| Bel-7402 | Human Hepatoma | 0.9 - 6.5 (as a mixture with Ardisiacrispin B) | [2] |

| Melanoma WM793 | Human Melanoma | Data suggests high potency, but specific IC50 not provided. | |

| Caco-2 | Human Colon Adenocarcinoma | Data suggests high potency, but specific IC50 not provided. |

Note: The data for Bel-7402 cells represents a mixture of this compound and B.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/mL in a suitable culture medium and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: Following the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the concentration of this compound.

Antimicrobial Activity: Broth Microdilution Method (General Protocol)

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in the reviewed literature, the broth microdilution method is a standard procedure for determining the antimicrobial efficacy of natural compounds.

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (General Protocol)

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The concentration of NO can be measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Macrophage cells are cultured in a suitable medium.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for a short period before being stimulated with LPS.

-

Incubation: The cells are incubated for a period sufficient to induce NO production (e.g., 24 hours).

-

Nitrite Measurement: The cell culture supernatant is collected, and the nitrite concentration is measured by adding Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without this compound treatment, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Modulation of Cancer-Related Signaling Pathways

This compound has been shown to exert its cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[1] Studies have indicated its ability to interfere with the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways. Furthermore, it has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a crucial component of the MAPK/ERK pathway that is often dysregulated in cancer.[1]

Experimental Workflow for Cytotoxicity Screening

The preliminary screening of this compound for its cytotoxic bioactivity typically follows a systematic workflow, from initial compound isolation to the determination of its efficacy against cancer cells.

Conclusion

The preliminary bioactivity screening of this compound reveals its significant potential as a cytotoxic agent against various cancer cell lines. Its mechanism of action appears to involve the modulation of critical signaling pathways implicated in cancer progression. While its anticancer properties are promising, further in-depth studies are required to fully elucidate its antimicrobial and anti-inflammatory activities. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this natural compound. Continued investigation into the diverse bioactivities of this compound is warranted to unlock its full potential in the development of novel therapeutic agents.

References

- 1. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Ardisiacrispin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisiacrispin A, a complex triterpenoid saponin, has garnered significant attention within the scientific community for its potent cytotoxic effects against various cancer cell lines.[1][2][3] Structurally identified as 3β-O-[α-L-xylopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→4)-[O-β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl]-16α-hydroxy-13β,28-epoxyolean-30-al, its intricate molecular architecture presents a compelling subject for spectroscopic analysis and a promising scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its proposed mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands indicative of its functional groups.

| Frequency (cm⁻¹) | Functional Group |

| 3570, 3455, 3415 | Hydroxyl (-OH) groups |

| 1710 | Formyl (-CHO) group |

Table 1: Infrared Spectroscopy Data for this compound.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry has been crucial in determining the molecular formula of this compound.

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Deduced Molecular Formula |

| Fast Atom Bombardment (FAB)/MS | Negative | 1059 [M - H]⁻ | C₅₂H₈₃O₂₂ |

| High-Resolution FAB/MS | Negative | 1059.5375 [M - H]⁻ (calculated: 1059.5376) | C₅₂H₈₃O₂₂ |

Table 2: Mass Spectrometry Data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated assignment of all proton (¹H) and carbon (¹³C) NMR signals for this compound is not currently available in the published literature, 1D and 2D NMR experiments have been instrumental in its structural elucidation.[1] Key proton signals have been identified, confirming the presence of the triterpenoid core and the complex sugar moieties. The anomeric protons of the four sugar units (two glucoses, one xylose, and one arabinose) have been reported, providing insight into the glycosidic linkages.[1] Further research is required to provide a complete assignment of the NMR spectra.

Experimental Protocols

Isolation of this compound

This compound was first isolated from the leaves of Labisia pumila.[1] The isolation procedure employed activity-guided fractionation, a multi-step process to separate the components of a mixture based on their biological activity.

The dried leaves of Labisia pumila were extracted with 70% aqueous ethanol. The resulting extract was then subjected to a series of column chromatography steps, including silica gel (SiO₂), octadecylsilane (ODS), and Sephadex LH-20, to yield purified this compound.[1]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film or in a KBr pellet.

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectra were obtained on a high-resolution mass spectrometer in negative ion mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent, such as methanol-d₄ or pyridine-d₅. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to elucidate the final structure.

Mechanism of Action: Targeting Oncogenic Signaling

This compound has been shown to exert its cytotoxic effects in cancer cells, at least in part, through the modulation of key oncogenic signaling pathways.[4] Specifically, its inhibitory action has been linked to the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascade, including the Extracellular signal-regulated kinase (ERK) pathway.[4]

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound has been observed to decrease the ratio of phosphorylated ERK (p-ERK) to total ERK, suggesting an inhibition of the MAPK/ERK signaling cascade.[4] This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.

Conclusion

This compound stands out as a promising natural product with significant anti-cancer potential. This technical guide has summarized the available spectroscopic data that underpins its structural characterization and has provided an overview of the experimental protocols for its study. Furthermore, the elucidation of its mechanism of action, involving the inhibition of the EGFR/ERK signaling pathway, opens new avenues for the development of targeted cancer therapies. Further research, particularly the complete assignment of its NMR spectra and more in-depth mechanistic studies, will be invaluable in fully harnessing the therapeutic potential of this compound.

References

- 1. Cytotoxic Effects of this compound from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]